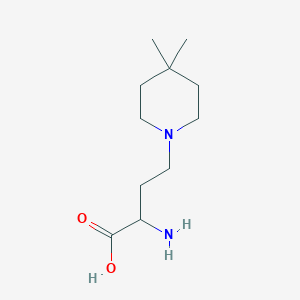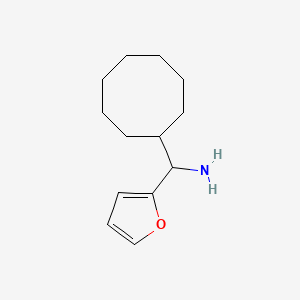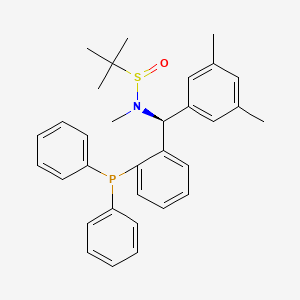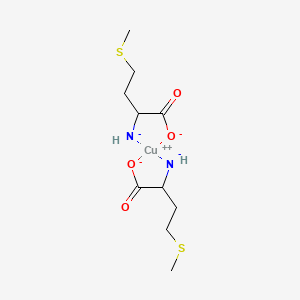
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid is an organic compound with the molecular formula C₁₇H₁₂O₄. It belongs to the class of benzoic acids, which are characterized by a benzene ring bearing at least one carboxyl group. This compound is notable for its unique structure, which includes a chromanone moiety linked to a benzoic acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxochroman-3-ylidene)methyl)benzoic acid typically involves the condensation of chromanone derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-((4-Oxochroman-3-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Another benzoic acid derivative with a hydroxyl group.
4-Methoxybenzoic acid: Contains a methoxy group instead of the chromanone moiety.
4-Nitrobenzoic acid: Features a nitro group on the benzene ring.
Uniqueness
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid is unique due to its chromanone moiety, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives
Eigenschaften
Molekularformel |
C17H12O4 |
|---|---|
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-16-13(10-21-15-4-2-1-3-14(15)16)9-11-5-7-12(8-6-11)17(19)20/h1-9H,10H2,(H,19,20)/b13-9+ |
InChI-Schlüssel |
CGMWNDIVXUSEJG-UKTHLTGXSA-N |
Isomerische SMILES |
C1/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)C3=CC=CC=C3O1 |
Kanonische SMILES |
C1C(=CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=CC=C3O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)











